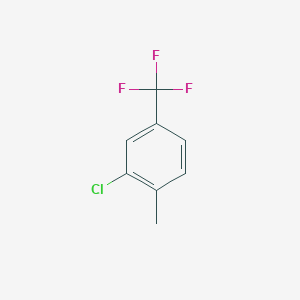

2-Chloro-1-methyl-4-(trifluoromethyl)benzene

Description

2-Chloro-1-methyl-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a chlorine atom at the 2-position, a methyl group at the 1-position, and a trifluoromethyl group at the 4-position. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine and methyl groups influence regioselectivity in subsequent reactions. Safety data sheets highlight its hazardous nature, requiring precautions such as adequate ventilation and protective equipment during handling .

Properties

IUPAC Name |

2-chloro-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMOEZTWZVXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507697 | |

| Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-47-9 | |

| Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination and Trifluoromethylation Approaches

The direct preparation of 2-chloro-1-methyl-4-(trifluoromethyl)benzene typically involves selective chlorination of methyl-substituted trifluoromethylbenzenes or trifluoromethylation of chloromethylbenzenes. However, due to regioselectivity challenges, multi-step synthetic routes are often employed.

Chloromethylation Followed by Functional Group Transformations

A related approach involves chloromethylation of trifluoromethyl-substituted benzenes under Lewis acid catalysis, which can be adapted for preparing chloromethyl intermediates structurally close to this compound.

- Example from Related Compound Synthesis : A method for preparing 2,4,5-trifluorobenzyl chloride involves reacting 1,2,4-trifluorobenzene with chloromethyl methyl ether in the presence of aluminum chloride at 20–40 °C for 8 hours, followed by hydrolysis and purification. This method yields high purity products (~99.5% GC) with about 80% yield and is suitable for industrial scale-up due to mild conditions and ease of workup.

Cross-Coupling and Regioselective Chloromethylation

For structurally similar trifluoromethylated chlorobenzenes, a two-step scalable process has been developed:

- Step 1 : Iron(III) chloride-catalyzed aryl–alkyl cross-coupling to form 1-cyclopentyl-2-(trifluoromethyl)benzene.

- Step 2 : Regioselective chloromethylation using trioxane and thionyl chloride or chlorosulfonic acid in sulfuric acid to yield chloromethylated trifluoromethylbenzene derivatives with >98% purity on a >100 kg scale.

This approach demonstrates the feasibility of regioselective chloromethylation in the presence of trifluoromethyl groups, which can be adapted for preparing this compound.

Nitration, Reduction, and Diazotization Routes for Chlorotrifluoromethylbenzenes

Another industrially relevant method for preparing chlorotrifluoromethylbenzenes involves:

- Nitration of chlorobenzotrifluoride at low temperatures (0–40 °C) to form nitro derivatives.

- Catalytic reduction (e.g., iron powder in ethanol/water) to corresponding anilines.

- Diazotization with sodium nitrite and hydrochloric acid at low temperatures (-5 to 10 °C).

- Subsequent reaction with sulfurous gas and cuprous chloride to yield chlorotrifluoromethylbenzene sulfonyl chlorides or related intermediates.

While this method targets sulfonyl chlorides, the diazotization and substitution chemistry can be adapted for preparing chlorinated trifluoromethylbenzenes, including this compound.

Selectivity and Regioisomer Control : The presence of electron-withdrawing trifluoromethyl groups influences electrophilic substitution patterns, favoring substitution at positions ortho and para to methyl groups. Lewis acid catalysis (e.g., AlCl3) enhances regioselectivity in chloromethylation reactions.

Catalyst Choice : Aluminum chloride is preferred for chloromethylation due to its strong Lewis acidity and ability to promote electrophilic substitution under mild conditions. Iron(III) chloride is effective for aryl-alkyl cross-coupling, enabling formation of trifluoromethylated intermediates.

Reaction Conditions : Mild temperatures (20–40 °C) and controlled stoichiometry of reagents optimize yield and purity. Hydrolysis and aqueous workup steps are critical for removing residual catalysts and by-products.

Industrial Scalability : Methods employing stable reagents, mild conditions, and straightforward purification (distillation, crystallization) are suitable for large-scale production, as demonstrated by pilot plant runs producing >100 kg batches with >98% purity.

The preparation of this compound is best achieved through multi-step synthetic routes involving selective chloromethylation and trifluoromethylation reactions under Lewis acid catalysis or via cross-coupling followed by regioselective chloromethylation. Industrially viable methods emphasize mild reaction conditions, high regioselectivity, and scalable purification techniques. The use of aluminum chloride and iron(III) chloride catalysts is well documented for these transformations. Adaptations of nitration-reduction-diazotization sequences provide alternative routes for related chlorotrifluoromethylbenzene derivatives.

Chemical Reactions Analysis

Characterization Data

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C8H6ClF3 | |

| Molecular Weight | 194.581 g/mol | |

| ¹⁹F NMR (CF3 group) | δ -61.49 ppm | |

| GC-MS (M+ ion) | m/z 194.5 | |

| ¹H NMR (methyl group) | δ 2.45–2.55 ppm (s) |

Key Reaction Mechanisms

3.1 Electrophilic Aromatic Substitution

-

Nitration : Hindered by deactivating CF3 and Cl groups. No reported nitration products due to reduced ring reactivity .

-

Bromination : Unlikely under standard conditions due to existing substitution . Forced substitution could occur at position 5 (meta to CF3) .

3.2 Nucleophilic Aromatic Substitution

-

Chloride Substitution : Position 2 Cl may undergo nucleophilic replacement under strong base (e.g., KOtBu) in polar aprotic solvents. Conditions: 80–90°C for 15–20 hours .

-

Example :

3.3 Defluorination

-

In superacid (CF3SO3H), CF3 undergoes ionization to form carbocations. Dimerization or C-F bond cleavage possible, forming intermediates like 49 (X=F) .

Reaction Conditions and Yields

| Reaction | Conditions | Yield | Citation |

|---|---|---|---|

| Chlorination | FeCl3, Cl2, 80–90°C |

Scientific Research Applications

Chemistry

2-Chloro-1-methyl-4-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances the biological activity and stability of synthesized compounds, making it valuable in developing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may affect cellular processes, including enzyme function and cellular proliferation. Studies have shown that it can influence apoptosis, highlighting its potential in biological research.

Medicine

Derivatives of this compound are being investigated for their therapeutic properties. Notably, compounds with similar structures have demonstrated anti-inflammatory and anticancer activities, suggesting potential applications in drug development .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, including solvents and intermediates for synthesizing other fluorinated compounds. It is also found in various consumer products such as fabric stain removers, rust inhibitors, and coatings .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enhances stability and biological activity |

| Biology | Study of cellular processes | Affects enzyme function and apoptosis |

| Medicine | Anti-inflammatory and anticancer drug candidates | Potential therapeutic properties |

| Industry | Solvents, coatings, consumer products | Used in stain removers and rust inhibitors |

Case Studies

Case Study 1: Biological Activity Assessment

A study evaluated the effects of this compound on cellular proliferation. Results indicated a dose-dependent response affecting cell viability and apoptosis pathways, underscoring its relevance in cancer research.

Case Study 2: Industrial Application Evaluation

An evaluation conducted by the Australian Industrial Chemicals Introduction Scheme highlighted the use of this compound in various industrial applications. The assessment noted its role as a solvent in fabric stain removal products and its potential human health risks associated with exposure .

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-4-(trifluoromethyl)benzene is influenced by the presence of the trifluoromethyl group, which enhances the compound’s electron-withdrawing properties. This effect can stabilize negative charges on adjacent atoms, making the compound more reactive in certain chemical reactions. The chlorine atom and methyl group also contribute to the compound’s reactivity by influencing the electron density on the benzene ring.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 2-Chloro-1-methyl-4-(trifluoromethyl)benzene with structurally analogous aromatic compounds:

Key Observations:

Substituent Effects :

- Trifluoromethyl (CF₃) : Enhances hydrophobicity and electron-withdrawing effects, stabilizing negative charges in intermediates.

- Chlorine (Cl) : Directs electrophilic substitution reactions to specific ring positions (e.g., meta or para relative to CF₃) .

- Methyl (CH₃) : Acts as an electron-donating group, slightly counteracting the CF₃ group’s electron-withdrawing effects.

Positional Isomerism :

- The distinction between this compound and its positional isomer (4-Chloro-2-Methyl-1-(trifluoromethyl)benzene) lies in substituent orientation, which alters reactivity and physical properties (e.g., melting point, solubility) .

Functional Group Variations: Compounds with nitro (NO₂) or bromo (Br) substituents exhibit higher molecular weights and altered reactivity profiles, making them suitable for diverse synthetic pathways (e.g., Suzuki couplings) .

Reactivity in Derivatization Reactions

Derivatization studies () highlight the utility of chloro- and trifluoromethyl-substituted benzenes in analytical chemistry. For example, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms other reagents in polyamine derivatization due to its electron-deficient aromatic ring, enabling efficient nucleophilic substitution .

Industrial and Pharmaceutical Relevance

- Intermediate Utility : The methyl and chloro groups in this compound facilitate further functionalization (e.g., halogen exchange, cross-coupling reactions) to generate bioactive molecules .

Biological Activity

2-Chloro-1-methyl-4-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in pharmacology and toxicology based on diverse research findings.

- Molecular Formula : C8H7ClF3

- Molecular Weight : 180.55 g/mol

- Structure :

- The compound features a chloromethyl group and a trifluoromethyl group attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Target Interactions

This compound is known to interact with various enzymes and receptors. Similar compounds typically engage in:

- Enzyme Inhibition : Compounds with trifluoromethyl groups often exhibit inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in neurotransmission and metabolic processes .

- Receptor Binding : The presence of the trifluoromethyl group can enhance binding affinity to certain receptors, potentially altering cellular signaling pathways .

Biochemical Pathways

The compound is hypothesized to influence several biochemical pathways:

- Xenobiotic Metabolism : It may modulate pathways involved in the metabolism of xenobiotics, impacting detoxification processes in the liver.

- Cellular Processes : Research indicates that similar compounds can affect cellular proliferation and apoptosis, suggesting potential applications in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance:

- In vitro assays demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including HCT116 and HePG2, with IC50 values ranging from 12.4 to 52.1 μM .

Enzyme Activity Modulation

The biological activity of this compound includes:

- Inhibition of Carbonic Anhydrase : Studies have shown that similar compounds can inhibit carbonic anhydrase activity, affecting physiological processes such as respiration and acid-base balance .

- Effects on Acetylcholinesterase : The compound may exhibit inhibitory effects on acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which could have implications for neurodegenerative diseases .

Acute Toxicity

Research indicates that high concentrations of this compound can produce narcotic effects. In animal studies:

- The reported concentration producing a threefold increase in lymphocyte proliferation (EC3) was found to be 31.8%, indicating a weak sensitization potential .

Chronic Exposure Effects

Long-term exposure studies reveal:

- Minimal to mild hypertrophy of hepatocytes and nephropathy at high doses (≥50 mg/kg bw/day), suggesting a need for caution regarding chronic exposure .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 2-chloro-1-methyl-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and alkylation strategies. For example:

- Friedel-Crafts alkylation : Reacting toluene derivatives with chloro- and trifluoromethyl precursors under Lewis acid catalysis (e.g., AlCl₃). Reaction temperatures between 80–120°C are critical to avoid side products like over-alkylation .

- Electrophilic substitution : Introducing trifluoromethyl groups via trifluoromethylation agents (e.g., CF₃I/CuI systems) followed by chlorination using Cl₂/FeCl₃. Monitor regioselectivity using thin-layer chromatography (TLC) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns and electronic environments. For example, the deshielding of aromatic protons adjacent to the CF₃ group indicates strong electron-withdrawing effects .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 208.56 g/mol) and isotopic patterns due to chlorine .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for studying steric effects from the methyl and CF₃ groups .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of vapors .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at room temperature, away from oxidizing agents .

- Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in cross-coupling or substitution reactions?

The CF₃ group is strongly electron-withdrawing, which:

- Activates meta positions for electrophilic substitution, as seen in derivatives like 4-chloro-3-(trifluoromethyl)phenyl isocyanate .

- Reduces nucleophilic aromatic substitution (NAS) reactivity due to decreased electron density. NAS may require harsh conditions (e.g., Pd-catalyzed couplings at 150°C) .

Q. What computational methods are suitable for modeling this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. Basis sets like 6-31G(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects using force fields (e.g., OPLS-AA) parameterized for halogenated aromatics. Compare diffusion coefficients with experimental data to validate models .

Q. How can researchers resolve contradictions in regioselectivity data for derivatives of this compound?

- Controlled experiments : Systematically vary substituents (e.g., Cl vs. NO₂) and track outcomes via HPLC-MS. For example, 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene shows conflicting substitution patterns in literature; replicate studies under inert atmospheres to isolate steric vs. electronic effects .

- Isotopic labeling : Use deuterated analogs to trace kinetic vs. thermodynamic control in reaction pathways .

Q. What strategies mitigate challenges in synthesizing reactive intermediates like benzynes or Grignard derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.